molecular formula C7H4F3N3O B13003118 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one

Cat. No.: B13003118
M. Wt: 203.12 g/mol
InChI Key: GXRQKJOTZSXHMT-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a trifluoromethyl (-CF₃) substituent at position 2. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it a promising scaffold in medicinal chemistry.

Properties

Molecular Formula

C7H4F3N3O

Molecular Weight

203.12 g/mol

IUPAC Name

4-(trifluoromethyl)-1,2-dihydropyrazolo[4,3-c]pyridin-3-one

InChI

InChI=1S/C7H4F3N3O/c8-7(9,10)5-4-3(1-2-11-5)12-13-6(4)14/h1-2H,(H2,12,13,14)

InChI Key

GXRQKJOTZSXHMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NNC2=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one typically involves the introduction of a trifluoromethyl group into the pyrazolo[4,3-c]pyridin-3(2H)-one framework. One common method is the nucleophilic trifluoromethylation of pyridine derivatives. This process involves the activation of the pyridine ring through hydrosilylation, followed by reaction with nucleophilic trifluoromethyl sources such as Togni Reagent I . The reaction conditions generally include the use of methylphenylsilane in the presence of tris(pentafluorophenyl)borane in 1,2-dichloroethane at 65°C, followed by the addition of Togni Reagent I at 0–25°C and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) at 25°C .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. In the context of kinase inhibition, the compound interacts with the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction .

Comparison with Similar Compounds

2,6-Diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one (Compound 62)

  • Structure : Differs in the pyrazolo ring system ([3,4-b] vs. [4,3-c]) and substituents (2,6-diphenyl vs. single -CF₃ at position 4).
  • Activity : Exhibits IC₅₀ values of 0.78 µM (h-TNAP) and 0.92 µM (h-IAP) , indicating potent alkaline phosphatase inhibition .

4-(Trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one (CAS 1242267-84-0)

  • Structure: Shares the -CF₃ group but has a saturated pyridinone ring ([3,4-b] system).
  • Status : Discontinued commercially, possibly due to synthetic challenges or stability issues .

Pyrazolo[4,3-c]pyridine Derivatives

2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one (CAS 1624261-22-8)

  • Structure : Same core as the target compound but with a 2,6-dichlorophenyl substituent.
  • Implication : The electron-withdrawing chlorine atoms may enhance binding to electrophilic targets, contrasting with the -CF₃ group’s lipophilic effects .

6-Methyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[4,3-c]pyridin-4(5H)-one (FMPPP)

  • Structure : Trifluoromethylphenyl at position 1 and methyl at position 4.
  • Activity : Demonstrates anti-proliferative activity against prostate cancers, suggesting the pyrazolo[4,3-c]pyridine scaffold’s versatility in oncology .

Pyrazolo[3,4-d]pyrimidine Derivatives

2-(1-(4-Amino-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one

  • Structure: Combines pyrazolo[3,4-d]pyrimidine with a chromenone moiety.
  • Activity : Acts as a kinase inhibitor, highlighting the importance of fused heterocyclic systems in targeting enzymatic pathways .

Enzyme Inhibition

Compound Target Enzyme IC₅₀ (µM) Structural Features Reference
Target Compound* Not reported Pyrazolo[4,3-c]pyridine, -CF₃ at C4
Compound 62 h-TNAP / h-IAP 0.78 / 0.92 Pyrazolo[3,4-b]pyridine, 2,6-diphenyl
3-Aminopyrazolopyridinones CK1δ, p38α, Aurora A Moderate Amino substituent at C3

*Biological data for the target compound are inferred from structural analogs.

Antiproliferative Activity

  • FMPPP : Inhibits prostate cancer cell proliferation via unspecified mechanisms .
  • 3-Phenylpyrazolo[3,4-c]pyridines : Show antiproliferative activity, suggesting the core’s relevance in oncology .

Biological Activity

4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its trifluoromethyl group, which significantly influences its chemical properties and biological interactions. In this article, we will explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Formula

  • Molecular Formula: C7_7H4_4F3_3N3_3O
  • Molecular Weight: 203.12 g/mol
  • CAS Number: 2089300-69-4

Antiproliferative Effects

Recent studies have indicated that derivatives of pyrazolo[4,3-c]pyridine, including this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, research has documented that compounds with similar structures have shown effectiveness against human breast cancer (MCF-7), biphenotypic B myelomonocytic leukemia (MV4-11), and chronic myeloid leukemia (K562) cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundMCF-7TBD
4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenolMV4-11TBD
1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amineK562TBD

Note: TBD indicates that specific IC50 values for the compound are yet to be determined.

The biological activity of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis: The compound has been reported to induce apoptosis in cancer cells through the activation of caspase pathways and cleavage of poly(ADP-ribose) polymerase (PARP) .
  • Inhibition of Cell Proliferation: It reduces the expression levels of proliferating cell nuclear antigen (PCNA), a key player in DNA replication and cell cycle progression .
  • Autophagy Modulation: The compound also influences microtubule-associated protein light chain 3 (LC3), which is involved in autophagy processes, indicating a complex interaction with cellular survival pathways .

Antimicrobial Activity

In addition to its antiproliferative effects, derivatives of pyrazolo[4,3-c]pyridine have demonstrated antimicrobial properties. For example, studies on related compounds have shown promising antiplasmodial activity against Plasmodium falciparum, with significant selectivity indices indicating low cytotoxicity towards mammalian cells while effectively targeting the parasite .

Table 2: Antimicrobial Activity Against Plasmodium falciparum

CompoundStrainEC50 (µM)Selectivity Index
Hybrid Compound with Pyrazole Scaffold3D70.0130 ± 0.0002>1000
Hybrid Compound with Pyrazole ScaffoldK10.02 ± 0.01>800

Study on Antiproliferative Activity

A study conducted by researchers evaluated various pyrazolo[4,3-c]pyridine derivatives for their antiproliferative effects on human cancer cell lines. The findings indicated that modifications at the 4-position significantly affected biological activity; compounds with bulky substituents often exhibited reduced efficacy compared to their unsubstituted counterparts .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound may effectively interact with specific enzymes involved in cancer proliferation and survival pathways .

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